3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide
CAS No.: 1189651-40-8
Cat. No.: VC4305374
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189651-40-8 |
|---|---|
| Molecular Formula | C19H18ClN3O2 |
| Molecular Weight | 355.82 |
| IUPAC Name | 3-[(4-chlorobenzoyl)amino]-N-propyl-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H18ClN3O2/c1-2-11-21-19(25)17-16(14-5-3-4-6-15(14)22-17)23-18(24)12-7-9-13(20)10-8-12/h3-10,22H,2,11H2,1H3,(H,21,25)(H,23,24) |
| Standard InChI Key | SRHIPLLLNHFLHW-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide is a synthetic organic compound that has garnered significant attention in scientific research due to its promising biological activities. This compound features an indole core structure, which is a common motif in many biologically active molecules. The specific substitutions at the 4-position of the benzamide and the N-propyl group contribute to its unique chemical properties.
Synthesis Methods
The synthesis of 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide typically involves multiple steps. A common synthetic route includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-propyl-1H-indole-2-carboxamide in the presence of a base such as triethylamine to yield the desired compound.
Synthetic Route:
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Formation of 4-Chlorobenzoyl Chloride: React 4-chlorobenzoic acid with thionyl chloride.
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Coupling Reaction: React the resulting 4-chlorobenzoyl chloride with N-propyl-1H-indole-2-carboxamide using a base like triethylamine.
Anticancer Activity
Research indicates that 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 4.5 | Cell cycle arrest |
| HeLa (Cervical) | 3.8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown its effectiveness against a range of pathogenic bacteria and fungi.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
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